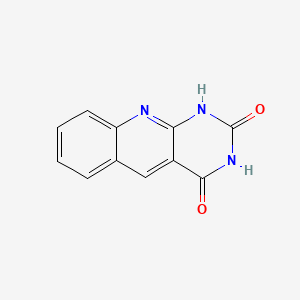
Deazaflavin
Vue d'ensemble
Description
Deazaflavin is a flavin in which one nitrogen has been replaced by carbon . It’s an important analogue of the naturally occurring flavins: riboflavin, flavin mononucleotide (FMN), and flavin adenine dinucleotide (FAD) . It’s known to boost the body’s production of NAD+, a coenzyme that plays a vital role in energy metabolism and cellular repair .
Synthesis Analysis
Deazaflavins can be synthesized from the viewpoints of synthetic organic chemistry . Polymers containing 5-deazaflavins as functional groups have been made through binding a polystyrene to the 3-position of 5-deazaflavins by a methylene linkage . A convenient synthesis of FO was achieved by improving the redox stability of synthetic intermediates containing a polar, electron-rich aminophenol fragment .Molecular Structure Analysis
Deazaflavin has a molecular formula of C11H7N3O2 . The N-5 atom of the isoalloxazine ring of riboflavin is replaced by a carbon atom in deazaflavins . This structural change distinguishes it from its riboflavin counterpart and gives it unique chemical properties .Physical And Chemical Properties Analysis
Deazaflavins have unique electrochemical and photochemical properties . They have a more negative redox potential than NAD(P)+ . They lack the single electron reactivity with O2 of riboflavin-derived coenzymes (FMN and FAD) .Applications De Recherche Scientifique
Photocatalytic Properties for Enzyme Regeneration
Deazaflavins are explored for their potential in the direct regeneration of oxidoreductases, particularly monooxygenases. Their O2-stability in reduced forms is a significant attribute, which enhances their utility in photoenzymatic reaction systems. This exploration has broadened our understanding of deazaflavins' photochemical properties and their application scope in enzyme regeneration (van Schie et al., 2018).
Catalyzing Photoreduction of Biological Compounds
Deazaflavins are potent catalysts in the photoreduction of flavoproteins and other biological compounds. They act through a mechanism involving the generation of unstable, strongly reducing radicals. This capability extends to a range of redox proteins, offering a novel method to reduce not only flavoproteins but also various other proteins (Massey & Hemmerich, 1978).
Enhancement of Metabolic Flexibility in Microorganisms
5-Deazaflavin cofactors significantly enhance the metabolic flexibility of microorganisms by facilitating challenging enzymatic redox reactions. Their distinct electrochemical and photochemical properties, due to the substitution of N-5 of the isoalloxazine ring, make them biologically useful. They play a central role in methanogenic archaea and in the transformation of a wide range of substrates in bacteria, affecting processes like substrate oxidation and oxygen detoxification (Greening et al., 2016).
Role in Biosynthesis of Nucleotides and Amino Acids
Research on Methanobacterium thermoautotrophicum has shed light on the biosynthesis pathways of deazaflavins, along with flavins and ribonucleotides. The study provided insights into the derivation of various components of deazaflavins, contributing to our understanding of the biosynthesis of these complex molecules (Eisenreich et al., 1991).
Potential Applications in Biotechnology
The unusual deazaflavin coenzyme F420, found in a variety of organisms and environments, has potential applications in biocatalysis and bioremediation. Advances in the production and utilization of F420 highlight the growing interest and potential for research in this area, opening new avenues for industrial applications (Taylor et al., 2013).
Activation of Cellular Processes
Deazaflavin derivatives have been synthesized and evaluated for their biological activity in cells, particularly in stabilizing and activating p53, a crucial protein in cancer biology. These findings suggest their potential as low molecular weight inhibitors in tumors (Wilson et al., 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Deazaflavins have high potential for the biocatalytic production of valuable compounds . The results show that bacterial and eukaryotic hosts can be engineered to produce the functional deazaflavin cofactor mimic FOP . The reductive power of excited deazaflavin semiquinones can be used in photocatalytic reductive chemistry .
Propriétés
IUPAC Name |
1H-pyrimido[4,5-b]quinoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c15-10-7-5-6-3-1-2-4-8(6)12-9(7)13-11(16)14-10/h1-5H,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHWFTSHDPJOTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)NC(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181415 | |
| Record name | 5-Deazaflavin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deazaflavin | |
CAS RN |
26908-38-3 | |
| Record name | 5-Deazaflavin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026908383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002703860 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106042 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Deazaflavin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-DEAZAFLAVIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2CC2RHC84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



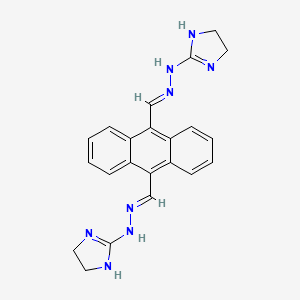

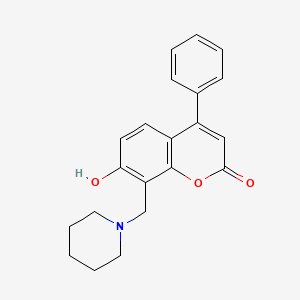
![(E)-1-[1-(2-Pyridinyl)ethylidene]thiosemicarbazide](/img/structure/B1238806.png)
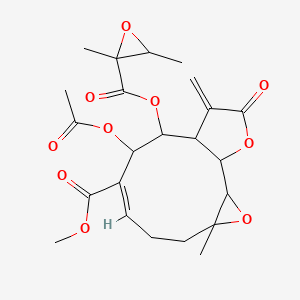
![6-Bromo-5-methyl-1,3-dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B1238810.png)
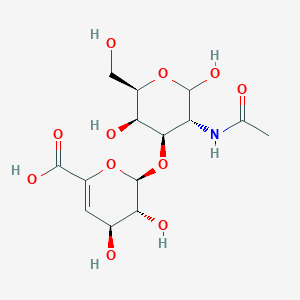


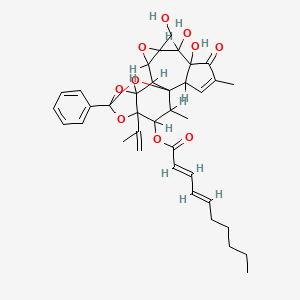
![azane;cobalt(3+);(Z)-4-[2-[[(Z)-4-oxidopent-3-en-2-ylidene]amino]ethylimino]pent-2-en-2-olate](/img/structure/B1238822.png)
![(E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid](/img/structure/B1238824.png)
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl(propanoyl)amino]propanoate](/img/structure/B1238825.png)
